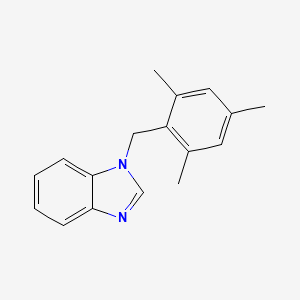

1-(mesitylmethyl)-1H-benzimidazole

Description

Historical Development and Significance of the Benzimidazole (B57391) Core Structure in Chemical Sciences

The journey of benzimidazole chemistry began with its initial synthesis by Hoebrecker, followed by further work by Ladenberg and Wundt between 1872 and 1878. researchgate.net A pivotal moment in its history came with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12, where it acts as an axial ligand for the cobalt atom. guidechem.comsrrjournals.com This finding spurred immense interest in the benzimidazole nucleus, leading to extensive exploration of its synthesis and properties. guidechem.com Initially, researchers in the 1940s speculated that benzimidazoles might exhibit biological activities similar to purines, a hypothesis that has since been extensively validated. guidechem.com

The significance of the benzimidazole core lies in its unique structural and chemical properties. It is a heterocyclic aromatic compound with both weakly acidic and basic characteristics, allowing it to form salts. nih.govijpcbs.com The NH group is notably acidic, and the molecule can undergo tautomerization between the nitrogen atoms at positions 1 and 3. nih.govresearchgate.net This versatile chemical nature, combined with its ability to engage in hydrogen bonding and π-π stacking interactions, underpins its broad utility in various scientific domains. nih.govbohrium.com

Overview of Benzimidazole Derivatives as Privileged Scaffolds in Research

Benzimidazole and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. nih.govbohrium.comnih.goveurekaselect.com This term reflects their recurring presence in a multitude of biologically active compounds and their ability to interact with a wide range of biological targets. nih.gov The versatility of the benzimidazole structure allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile. guidechem.com

The broad spectrum of biological activities associated with benzimidazole derivatives is remarkable, encompassing applications such as:

Antimicrobial nih.govbohrium.com

Anticancer nih.govbohrium.com

Antiviral guidechem.com

Anthelmintic guidechem.com

Anti-inflammatory nih.govbohrium.com

Antihypertensive nih.govbohrium.com

Antihistaminic guidechem.com

Proton pump inhibitors guidechem.com

This wide-ranging bioactivity has led to the development of numerous FDA-approved drugs containing the benzimidazole core, solidifying its importance in drug discovery and development. nih.govbohrium.com

Classification and Structural Features of N-Substituted Benzimidazole Derivatives

N-substituted benzimidazole derivatives represent a significant class of these compounds, where a substituent is attached to one of the nitrogen atoms of the imidazole (B134444) ring. This substitution has a profound impact on the molecule's properties. The nature of the substituent at the N-1 position can significantly influence the biological activity and physical characteristics of the compound.

The synthesis of N-substituted benzimidazoles can be achieved through various methods, a common one being the chloroacetylation of benzimidazole followed by reaction with different amines. nih.gov Another approach involves the N-alkylation of a pre-formed benzimidazole ring. researchgate.net The introduction of a substituent at the nitrogen atom can prevent the formation of intermolecular hydrogen bonds that are characteristic of unsubstituted benzimidazoles, which can in turn affect properties like melting point and solubility. researchgate.net

Contextualization of 1-(mesitylmethyl)-1H-benzimidazole within Contemporary Benzimidazole Research

This compound is an N-substituted benzimidazole derivative characterized by the attachment of a mesitylmethyl group to the N-1 position of the benzimidazole core. chemspider.com The mesityl group (2,4,6-trimethylphenyl) is a bulky and electron-rich aromatic substituent. Its presence is expected to significantly influence the steric and electronic properties of the benzimidazole scaffold.

In the context of contemporary research, the synthesis and study of such N-substituted derivatives are driven by the quest for novel compounds with enhanced or specific biological activities. The introduction of the sterically demanding mesitylmethyl group can be a strategic design element to probe the spatial requirements of receptor binding sites or to enhance selectivity towards a particular biological target. Research on related N-substituted benzimidazoles has explored their potential in various therapeutic areas, and the unique structural features of this compound make it a compound of interest for further investigation in the field of medicinal and materials chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4,6-trimethylphenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-12-8-13(2)15(14(3)9-12)10-19-11-18-16-6-4-5-7-17(16)19/h4-9,11H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWNFSRERRMVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN2C=NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359271 | |

| Record name | 1-[(2,4,6-trimethylphenyl)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637322-09-9 | |

| Record name | 1-[(2,4,6-trimethylphenyl)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 1 Mesitylmethyl 1h Benzimidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the elucidation of the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR and ¹³C NMR Analysis for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic compounds. In the case of 1-(mesitylmethyl)-1H-benzimidazole derivatives, these methods allow for the precise assignment of signals corresponding to the distinct proton and carbon atoms in the benzimidazole (B57391) core, the mesityl group, and any substituents.

The ¹H NMR spectrum of a typical 1-substituted benzimidazole will exhibit characteristic signals for the aromatic protons of the benzimidazole ring system and the mesityl group. clockss.orgepa.gov For instance, the protons on the benzimidazole moiety typically appear as multiplets in the aromatic region of the spectrum. The methylene (B1212753) bridge protons (CH₂) connecting the mesityl and benzimidazole rings would present as a singlet, with its chemical shift influenced by the electronic effects of both aromatic systems. The methyl protons of the mesityl group would also give rise to distinct singlets.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives rise to a separate signal, providing a carbon map of the structure. arabjchem.orgresearchgate.net The chemical shifts of the carbon atoms in the benzimidazole and mesityl rings are indicative of their electronic environment. For example, the C2 carbon of the benzimidazole ring is typically observed at a characteristic downfield shift. arabjchem.org The presence of substituents on either the benzimidazole or mesityl ring will cause predictable shifts in the corresponding carbon signals, aiding in the confirmation of the substitution pattern. epa.gov

Below are representative data tables for the ¹H and ¹³C NMR chemical shifts of this compound, based on typical values for similar structures.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzimidazole H-2 | ~8.0 | s | 1H |

| Benzimidazole H-4/H-7 | ~7.7-7.8 | m | 2H |

| Benzimidazole H-5/H-6 | ~7.2-7.4 | m | 2H |

| Mesityl aromatic H | ~6.9 | s | 2H |

| Methylene (-CH₂-) | ~5.4 | s | 2H |

| Mesityl methyl (-CH₃) | ~2.3 | s | 9H |

| Note: These are approximate values and can vary based on the solvent and specific derivative. |

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Benzimidazole C-2 | ~144 |

| Benzimidazole C-3a/C-7a | ~143, ~134 |

| Benzimidazole C-4/C-7 | ~123, ~110 |

| Benzimidazole C-5/C-6 | ~122, ~120 |

| Methylene (-CH₂-) | ~48 |

| Mesityl C-ipso | ~138 |

| Mesityl C-ortho | ~130 |

| Mesityl C-para | ~129 |

| Mesityl methyl (-CH₃) | ~21, ~19 |

| Note: These are approximate values and can vary based on the solvent and specific derivative. Assignment of C-3a/C-7a, C-4/C-7, and C-5/C-6 can be ambiguous without further 2D NMR data. |

Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR, NOESY) for Comprehensive Structural Assignment

To achieve an unambiguous assignment of all proton and carbon signals and to elucidate the three-dimensional structure, advanced NMR techniques are employed.

¹⁵N NMR spectroscopy , although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atoms in the benzimidazole ring. researchgate.net The chemical shifts of the N-1 and N-3 atoms can confirm the site of substitution and provide insights into the electronic structure of the heterocyclic ring. nih.govspectrabase.comspectrabase.com

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons in the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a crucial 2D NMR technique for determining spatial proximity between protons. fabad.org.tr For this compound, a key NOESY correlation would be observed between the methylene bridge protons and the ortho-protons of the mesityl group, as well as with the H-7 proton of the benzimidazole ring. This confirms the connectivity and provides information about the preferred conformation of the molecule in solution.

Dynamic NMR Studies for Elucidation of Tautomerism and Conformational Dynamics

While N-1 substitution in this compound prevents the common prototropic tautomerism seen in N-unsubstituted benzimidazoles, dynamic NMR (DNMR) studies can still provide valuable information about conformational dynamics. nih.gov For instance, restricted rotation around the N-C(methylene) or C(methylene)-C(mesityl) bonds could lead to the observation of broadened signals or even distinct signals for the ortho-methyl groups of the mesityl moiety at low temperatures. By varying the temperature and analyzing the changes in the NMR spectra, the energy barriers for these rotational processes can be determined.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The Infrared (IR) spectrum of this compound would display characteristic absorption bands. nist.govchemicalbook.com The C=N stretching vibration of the imidazole (B134444) ring is typically observed in the region of 1610-1630 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations of both the benzimidazole and mesityl rings will give rise to a series of bands in the 1450-1600 cm⁻¹ region. nih.gov Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can be indicative of the substitution pattern on the benzene (B151609) ring. researchgate.net

Raman spectroscopy provides complementary information. nih.govresearchgate.net Aromatic ring vibrations often give strong Raman signals. nih.gov For benzimidazole derivatives, characteristic peaks are often observed around 1015, 1265, and 1595 cm⁻¹. researchgate.net The symmetric breathing modes of the aromatic rings can also be prominent in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| C=N Stretch (Imidazole) | 1610-1630 | IR |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| Benzimidazole Ring Vibrations | ~1015, ~1265, ~1595 | Raman |

| C-H Out-of-Plane Bending | 700-900 | IR |

| Note: These are general ranges and can be influenced by the specific molecular structure and physical state of the sample. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. rsc.orgbeilstein-journals.org The high-resolution mass measurement of this ion allows for the determination of the elemental composition of the molecule, confirming its molecular formula.

The fragmentation pattern observed in the MS/MS spectrum of the [M+H]⁺ ion can provide significant structural information. journalijdr.comjournalijdr.com A characteristic fragmentation pathway for this compound would involve the cleavage of the bond between the methylene group and the benzimidazole nitrogen. This would result in the formation of a stable mesitylmethyl carbocation (m/z corresponding to C₁₀H₁₃⁺) and a neutral benzimidazole molecule, or the formation of a benzimidazolyl-methyl cation and a neutral mesitylene. The observation of the benzimidazole cation itself is also a common feature in the mass spectra of benzimidazole derivatives. journalijdr.comorientjchem.org

Table 4: Expected Ions in the ESI-MS of this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | Molecular Weight + 1 |

| [C₁₀H₁₃]⁺ | Mesitylmethyl cation | 133.10 |

| [C₇H₅N₂]⁺ | Benzimidazolyl cation | 117.05 |

| Note: The exact m/z values will depend on the isotopic composition. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass measurement that can distinguish it from other molecules with the same nominal mass. The technique verifies the successful synthesis of the target molecule by matching the experimentally determined mass to the theoretically calculated mass based on its chemical formula (C₁₇H₁₈N₂).

Electron impact mass spectrometry (EI-MS) studies on various benzimidazole derivatives reveal characteristic fragmentation patterns. journalijdr.comjournalijdr.com The fragmentation of N-substituted benzimidazoles often involves the cleavage of the substituent at the N-1 position. For this compound, the primary fragmentation would be expected to involve the loss of the mesitylmethyl group, leading to a prominent benzimidazole cation fragment.

| Chemical Formula | Compound Name | Calculated Exact Mass (m/z) | Ion Type |

|---|---|---|---|

| C₁₇H₁₈N₂ | This compound | 250.146999 | [M]⁺ |

| C₁₇H₁₉N₂ | This compound | 251.154274 | [M+H]⁺ |

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Structure

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful methods for investigating the electronic properties of molecules. The UV-Vis spectra of benzimidazole and its derivatives are typically characterized by π→π* electronic transitions within the aromatic system. semanticscholar.org For the parent 1H-benzimidazole, absorption maxima are observed around 270-280 nm. researchgate.netnist.gov

Substitution at the N-1 position, as in this compound, can cause a shift in these absorption bands. The introduction of an alkyl or benzyl (B1604629) group generally results in a slight bathochromic (red) shift of the absorption peaks due to electronic effects and increased conjugation. semanticscholar.org Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, provides complementary information. The emission spectra of N-substituted benzimidazoles can be sensitive to the nature of the substituent and the solvent environment. sciforum.net

| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|---|

| 1H-Benzimidazole | Acetonitrile | ~274, ~279 | ~285 | researchgate.net |

| N-Butyl-1H-benzimidazole | Not Specified | 248, ~295 | Not Reported | semanticscholar.org |

| 1-Methyl-1H-benzimidazole | Not Specified | ~255, ~275, ~282 | Not Reported | nist.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, extensive data exists for the closely related analogue, 1-benzyl-1H-benzimidazole, which serves as an excellent model. nih.gov

In the crystal structure of 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar. nih.gov The bond lengths and angles within this core are consistent with those of other reported benzimidazole derivatives. nih.gov A key structural feature is the orientation of the substituent group relative to the benzimidazole plane. In 1-benzyl-1H-benzimidazole, the imidazole and benzyl rings are nearly perpendicular to each other, with a dihedral angle of 85.77(4)°. nih.gov This perpendicular arrangement minimizes steric hindrance between the two aromatic systems. A similar conformation would be expected for the mesitylmethyl derivative due to the even greater steric bulk of the mesityl group.

| Parameter | Value |

|---|---|

| Benzimidazole Ring Planarity (max deviation) | 0.035(2) Å |

| Dihedral Angle (Imidazole Ring to Benzyl Ring) | 85.77(4)° |

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In the solid state of 1-benzyl-1H-benzimidazole, the crystal packing is stabilized by a combination of weak hydrogen bonds and π-π stacking interactions. nih.gov Specifically, C-H···N hydrogen bonds link the molecules into chains. nih.gov Additionally, C-H···π interactions are observed, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring on an adjacent molecule. nih.gov Similar interactions, including potential π-π stacking between benzimidazole and/or mesityl rings, would be anticipated to play a crucial role in the supramolecular assembly of this compound. e-journals.inresearchgate.net

| Interaction Type | Description | Resulting Motif |

|---|---|---|

| C-H···N Hydrogen Bond | Links molecules via the unsubstituted nitrogen of the imidazole ring. | Chains along the a-axis. |

| C-H···π Interaction | Stabilizes packing between both six-membered rings. | 3D Network |

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. nih.gov These different forms, or polymorphs, can exhibit distinct physicochemical properties. Co-crystallization involves crystallizing a target molecule with a second, different molecule (a coformer) to create a new crystalline solid with a unique structure. nih.govrsc.org

The study of polymorphism and co-crystallization is critical in fields like pharmaceuticals, as different forms can have different stability and solubility profiles. nih.govresearchgate.net While numerous studies have investigated polymorphism in benzimidazole-containing compounds and other molecular crystals rsc.orgrsc.org, specific research into the polymorphic behavior or co-crystal formation of this compound has not been widely reported. The conformational flexibility of the mesitylmethyl group and the presence of hydrogen bond acceptors could make it a candidate for forming multiple polymorphs or co-crystals under different crystallization conditions.

Theoretical and Computational Investigations of 1 Mesitylmethyl 1h Benzimidazole and Analogues

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems. For 1-(mesitylmethyl)-1H-benzimidazole, these calculations can elucidate its electronic structure, predict spectroscopic parameters, and offer a rationale for its reactivity.

Electronic Structure Analysis

The electronic character of this compound is fundamentally dictated by the interplay between the benzimidazole (B57391) core and the N-mesitylmethyl substituent. DFT calculations are commonly employed to model this.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. In benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring, while the LUMO is also distributed over this heterocyclic system. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For analogous N-substituted benzimidazoles, the introduction of an N-benzyl group can influence the HOMO-LUMO gap. Theoretical studies on related systems suggest that charge transfer can occur within the molecule. researchgate.net

Prediction of Spectroscopic Parameters

GIAO/DFT NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a powerful technique for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com For this compound, theoretical calculations can predict the chemical shifts of the protons and carbons in both the benzimidazole and mesityl moieties. These predictions are invaluable for the assignment of experimental NMR spectra. Studies on N-alkyl-2-methylbenzimidazoles have shown good agreement between GIAO-calculated and experimental chemical shifts. researchgate.net The presence of the mesitylmethyl group will induce specific shifts, particularly for the methylene (B1212753) bridge protons and the carbons of the benzimidazole ring, due to its steric and electronic effects. Comparisons with model compounds like 1-methyl-1H-benzimidazole, which lacks tautomerism, are often used to establish reference chemical shift values. beilstein-journals.orgencyclopedia.pub

Below is an illustrative table of how theoretical ¹³C NMR chemical shifts for a simplified analogue, 1-methyl-1H-benzimidazole, compare to experimental values, demonstrating the accuracy of the GIAO/DFT approach.

| Atom | Experimental δ (ppm) in DMSO-d6 | Calculated δ (ppm) |

| C2 | 144.5 | 143.8 |

| C4 | 119.2 | 118.5 |

| C5 | 121.5 | 120.9 |

| C6 | 122.5 | 121.8 |

| C7 | 110.1 | 109.5 |

| C3a | 143.1 | 142.6 |

| C7a | 135.9 | 135.2 |

| N-CH3 | 30.2 | 29.7 |

Note: Data is illustrative and based on findings for 1-methyl-1H-benzimidazole to demonstrate the principle.

Investigation of Tautomeric Equilibria and Proton Transfer Barriers

Annular tautomerism is a characteristic feature of N-unsubstituted benzimidazoles, where a proton can migrate between the two nitrogen atoms of the imidazole (B134444) ring. encyclopedia.pubnih.gov This equilibrium is rapid in solution, often leading to averaged signals in NMR spectroscopy. beilstein-journals.orgbeilstein-journals.org However, in this compound, the presence of the mesitylmethyl group at the N1 position quenches this tautomerism, effectively "locking" the structure into a single tautomeric form.

Theoretical calculations can be used to investigate the hypothetical proton transfer in the unsubstituted benzimidazole core to understand the energetics that the N-substituent overcomes. The energy barrier for this proton transfer can be calculated, providing insight into the stability of the distinct tautomers. For NH-benzimidazoles, computational studies have explored the proton transfer barrier. beilstein-journals.org The introduction of the N-substituent makes one of the nitrogen atoms a tertiary amine, preventing proton migration and resulting in a single, stable isomer.

Reactivity Indices and Fukui Functions for Reaction Prediction

DFT-based reactivity descriptors are instrumental in predicting the reactive sites of a molecule. Fukui functions, for instance, indicate the propensity of a molecular site to undergo nucleophilic or electrophilic attack. For benzimidazole and its derivatives, theoretical studies have employed these indices to understand their reactivity. researchgate.net

For this compound, the nucleophilic Fukui function would likely highlight the N3 atom of the imidazole ring as a primary site for electrophilic attack. Conversely, the electrophilic Fukui function would point towards specific carbon atoms on the benzimidazole ring as being susceptible to nucleophilic attack. These predictions are crucial for understanding the molecule's behavior in chemical reactions and its potential interactions with biological macromolecules.

Molecular Modeling and Docking Studies for Predictive Biological Interactions

The benzimidazole scaffold is a common motif in many biologically active compounds. researchgate.net Molecular modeling and docking studies are therefore essential to predict and rationalize the biological activity of this compound and its analogues.

Ligand-Protein Interaction Prediction and Binding Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. Numerous studies have reported the molecular docking of benzimidazole derivatives into the active sites of various enzymes and receptors. beilstein-journals.orgnih.gov

For this compound, docking studies could be performed against a range of protein targets to predict its potential biological activities. The bulky and hydrophobic mesityl group would likely play a significant role in binding, potentially occupying a hydrophobic pocket within the active site. The benzimidazole core can act as a hydrogen bond acceptor (at N3) and engage in π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

The binding affinity, often expressed as a docking score or a calculated binding free energy, provides an estimation of the strength of the ligand-protein interaction. A more negative docking score generally indicates a more favorable binding interaction.

The following table illustrates typical binding interactions observed for benzimidazole derivatives in molecular docking studies.

| Protein Target | Key Interacting Residues | Type of Interaction | Reference Compound(s) |

| DNA Gyrase | ASN46, VAL71, ARG76 | Hydrogen Bonding, Arene-Cation | Benzimidazole-triazole hybrids nih.gov |

| Topoisomerase II | - | - | Benzimidazole derivatives nih.gov |

| Carbonic Anhydrase | HIS94, HIS96, THR199 | Zinc coordination, Hydrogen Bonding | Benzimidazole-triazole hybrids nih.gov |

Note: This table is illustrative and based on findings for various benzimidazole analogues to demonstrate the types of interactions that could be predicted for this compound.

Elucidation of Binding Modes and Active Site Interactions

While specific binding studies on this compound are not extensively documented, research on analogous N-benzyl benzimidazole derivatives provides significant insights into their potential interactions with biological targets. Molecular docking and binding interaction studies on these analogues reveal that the N-1 substituent plays a critical role in anchoring the molecule within the active site of proteins.

For instance, studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown that these compounds can form multiple hydrogen bonds and hydrophobic interactions with the amino acid residues of target enzymes. nih.gov In one such study, a derivative displayed a strong binding affinity with five hydrogen bonds to key amino acid residues. nih.gov

Furthermore, the binding interaction of a structurally related compound, 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole (MBTBI), with bovine serum albumin (BSA) has been investigated. nih.gov This study, utilizing fluorescence quenching and Förster's non-radiation energy transfer (FRET) theory, demonstrated a significant binding affinity between MBTBI and BSA, indicating that the N-benzyl moiety contributes substantially to the binding. nih.gov

In another investigation involving a benzimidazole benzylpyrazole inhibitor, the benzyl-substituted variant exhibited improved potency, and its mechanism of inhibition was found to be complex, involving competition with the enzyme for active-site binding. acs.org X-ray crystallography revealed that the benzimidazole moiety of a related inhibitor could engage in cation-π interactions with arginine residues in the active site. acs.org These findings suggest that the mesityl group in this compound, with its electron-rich aromatic character, could similarly participate in crucial π-stacking or cation-π interactions with appropriate residues like phenylalanine, tyrosine, or arginine in a protein's active site. The steric bulk of the mesityl group would also be expected to influence the orientation of the molecule within a binding pocket, potentially enhancing selectivity.

The following table summarizes the binding affinities and key interactions observed for some N-benzyl benzimidazole analogues.

| Compound/Analogue | Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |

| N-substituted 6-nitro-1H-benzimidazole derivative (2d) | DHFR-F receptor | -8.4 | Five hydrogen bonds with residues including ALA11 | nih.gov |

| 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole (MBTBI) | Bovine Serum Albumin | Not specified | Strong binding interaction, fluorescence quenching observed | nih.gov |

| Benzimidazole benzylpyrazole inhibitor | KDM4A | Not specified | Cation-π interaction with Arg218 | acs.org |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional conformation of this compound is a key determinant of its biological activity. Conformational analysis and potential energy surface (PES) mapping provide insights into the molecule's preferred shapes and the energy barriers between different conformations.

In the crystal structure of 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar. researchgate.net The imidazole ring and the benzene (B151609) ring of the benzyl (B1604629) group are nearly perpendicular to each other, with a dihedral angle of 85.77°. researchgate.net This perpendicular orientation minimizes steric hindrance between the two ring systems. It is plausible that this compound would adopt a similar conformation, with the mesityl group oriented roughly perpendicular to the benzimidazole plane to alleviate the steric strain from the ortho-methyl groups on the mesityl ring.

The potential energy surface of such molecules is influenced by the rotational barriers around the single bonds connecting the benzimidazole nitrogen, the methylene bridge, and the mesityl ring. Computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of different conformers and map the PES. Such a map would likely reveal several low-energy minima corresponding to different staggered orientations of the mesityl group relative to the benzimidazole ring. The presence of the ortho-methyl groups on the mesityl ring would be expected to create a more rugged potential energy landscape with higher rotational barriers compared to the unsubstituted benzyl analogue.

The table below presents key conformational data for 1-benzyl-1H-benzimidazole.

| Compound | Dihedral Angle (Benzimidazole-Benzyl) | Planarity of Benzimidazole Ring (r.m.s. deviation) | Reference |

| 1-benzyl-1H-benzimidazole | 85.77° | 0.024 Å | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) studies are powerful computational tools for understanding how the chemical structure of a molecule influences its biological activity. For benzimidazole derivatives, numerous QSAR studies have been conducted to identify the key molecular descriptors that govern their therapeutic effects. researchgate.netnih.govnih.gov

While no QSAR studies have specifically focused on a series of compounds including this compound, the existing research on N-substituted benzimidazoles provides a framework for predicting its potential activity. These studies consistently highlight the importance of the physicochemical properties of the substituent at the N-1 position. nih.govnih.gov

Commonly used descriptors in QSAR models for benzimidazole derivatives include:

Topological descriptors: Such as the Balaban index (J) and molecular connectivity indices (e.g., ³χ), which describe the branching and connectivity of the molecule. researchgate.net

Electronic descriptors: Including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges, which are crucial for understanding reactivity and intermolecular interactions. nih.gov

Physicochemical descriptors: Like lipophilicity (logP), which is important for membrane permeability. researchgate.net

A 2D-QSAR model developed for a series of 131 benzimidazole derivatives against a cancer cell line showed a high correlation coefficient (R² = 0.904), indicating its predictive power. researchgate.net Another study on benzimidazole derivatives as antimicrobial agents found that topological and electronic parameters were key determinants of their activity. nih.gov

The following table summarizes the findings of selected QSAR studies on benzimidazole derivatives.

| Study Focus | Key Descriptors | Statistical Significance (R²) | Implications for this compound | Reference |

| Anticancer activity of N-alkylated benzimidazoles | Lipophilicity, various 2D descriptors | 0.904 | The lipophilic mesitylmethyl group may enhance anticancer activity. | researchgate.net |

| Antibacterial activity of benzimidazole derivatives | HOMO energy, hydration energy, number of primary carbon atoms | Not specified | The electronic properties and size of the mesitylmethyl group would be important for antibacterial action. | nih.gov |

| Inhibition of Platelet-Derived Growth Factor (PDGF) by 1-phenylbenzimidazoles | Geometrical, topological, quantum mechanical, and electronic descriptors | Not specified | The steric and electronic features of the mesitylmethyl group would modulate inhibitory activity. | nih.gov |

Reactivity and Chemical Transformations of 1 Mesitylmethyl 1h Benzimidazole Derivatives

Electrophilic Substitution Reactions on the Benzene (B151609) and Imidazole (B134444) Rings

Electrophilic substitution on the benzimidazole (B57391) core is a significant pathway for functionalization. The benzimidazole system contains two key areas for electrophilic attack: the fused benzene ring and the imidazole ring.

Benzene Ring Substitution: The fused benzene ring (positions 4, 5, 6, and 7) is generally more susceptible to electrophilic attack than the imidazole ring, which can be deactivated by protonation under acidic reaction conditions. The N1- and N3-atoms of the imidazole moiety exert a directing influence on incoming electrophiles. In 1-(mesitylmethyl)-1H-benzimidazole, the bulky substituent at N1 sterically hinders attack at the 7-position. Therefore, electrophilic substitution is most likely to occur at the 6-position, and to a lesser extent, the 4- and 5-positions. For instance, nitration of N-substituted benzimidazoles typically yields a mixture of 5- and 6-nitro derivatives.

Imidazole Ring Substitution: The imidazole ring itself is generally resistant to electrophilic substitution due to the lower electron density compared to the benzene ring and the deactivating effect of the nitrogen atoms. Substitution at the C2 position is particularly challenging via an electrophilic pathway.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity can be inferred from related N-benzylbenzimidazole derivatives, with the added consideration of the significant steric bulk of the mesityl group.

Nucleophilic Substitution Reactions at Benzimidazole Ring Positions

Direct nucleophilic aromatic substitution (SNAr) on the C-H bonds of the benzimidazole ring is generally unfavorable due to the electron-rich nature of the heterocyclic system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or pre-functionalization with a suitable leaving group, such as a halogen.

For this compound derivatives, nucleophilic substitution is most commonly observed at the C2 position after it has been functionalized. For example, a 2-chloro-1,3-disubstituted benzimidazolium salt can undergo nucleophilic displacement of the chloride. Furthermore, intramolecular nucleophilic aromatic substitution has been reported where a nucleophile tethered to the N1-position attacks a nitro-activated phenyl ring at C2. mdpi.com However, direct nucleophilic attack on the parent this compound is not a common transformation under standard conditions.

Alkylation and Acylation Reactions on Nitrogen Atoms (N1 and N3)

With the N1 position occupied by the mesitylmethyl group, further alkylation or acylation occurs exclusively at the N3 position, the more nucleophilic, pyridine-like nitrogen.

N3-Alkylation: This reaction is a straightforward and common transformation, leading to the formation of 1,3-disubstituted quaternary benzimidazolium salts. It typically proceeds by treating this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent. organic-chemistry.orgresearchgate.net This quaternization is a key step in the synthesis of N-heterocyclic carbene (NHC) precursors.

N3-Acylation: Acylation at the N3 position can also occur, forming a 1,3-disubstituted acylbenzimidazolium salt. Copper-catalyzed N-acylation of benzimidazoles with carboxylic acids has been reported, which would yield the corresponding N3-acylated product. nih.gov

These reactions are fundamental for modifying the electronic properties of the benzimidazole core and for generating precursors for other important chemical entities.

Reactions with Organometallic Reagents and Metalation Studies

The C2-hydrogen of the benzimidazole ring is notably acidic. In 1-substituted benzimidazoles, and subsequently in their 1,3-disubstituted quaternary salts, this proton can be readily removed by a strong base. This reactivity is central to the field of N-heterocyclic carbenes (NHCs).

The process typically involves two steps:

Quaternization: As described in section 5.7, this compound is first alkylated at the N3 position to form a 1-(mesitylmethyl)-3-alkyl-1H-benzimidazolium salt. organic-chemistry.orginstras.com

Deprotonation (Metalation): The resulting benzimidazolium salt is then treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or potassium tert-butoxide, to deprotonate the C2 position. This generates the highly reactive N-heterocyclic carbene.

These carbenes are powerful ligands for transition metals. They can be trapped by reacting the benzimidazolium salt with a metal precursor, such as silver(I) oxide (Ag₂O), to form stable Ag(I)-NHC complexes. nih.gov These silver complexes can then be used in transmetalation reactions to generate other metal-NHC complexes (e.g., with gold, palladium, or copper), which are widely used as catalysts in organic synthesis. nih.govpcbiochemres.com

Oxidation and Reduction Pathways of the Benzimidazole Core and Substituents

Oxidation: The benzimidazole ring system is generally stable and resistant to oxidation under mild conditions. nih.gov However, the substituents can be more susceptible. While specific studies on this compound are limited, the methylene (B1212753) (-CH₂-) bridge of the N1-substituent could potentially be oxidized to a carbonyl group under strong oxidizing conditions. In related systems, the oxidation of tetrahydrobenzimidazoles with reagents like N-sulfonyloxaziridines leads to oxidative rearrangement products rather than simple oxidation of the core. beilstein-journals.org

Reduction: The aromatic benzimidazole core is highly resistant to reduction. nih.gov Catalytic hydrogenation, even under high pressure, typically fails to reduce the benzimidazole ring, though it may reduce substituents. For example, a nitro group on the benzene ring can be selectively reduced to an amino group without affecting the heterocyclic core. researchgate.net Similarly, a carbonyl group on an N-alkyl side chain can be reduced to a hydroxyl group using sodium borohydride (B1222165) without altering the benzimidazole ring.

Investigation of Annular Tautomerism and its Influence on Chemical Reactivity

Annular tautomerism, the migration of a proton between the N1 and N3 positions, is a characteristic feature of unsubstituted or C-substituted benzimidazoles. However, in this compound, the presence of the bulky substituent covalently bonded to the N1 nitrogen completely blocks this prototropic equilibrium.

This "fixed" tautomeric form has profound consequences for the molecule's reactivity:

Defined Nitrogen Character: The two nitrogen atoms have distinct and permanent chemical characters. The N1 atom is pyrrole-like (less basic, part of the delocalized π-system), while the N3 atom is pyridine-like (more basic, with its lone pair in an sp² orbital in the plane of the ring).

Site of Electrophilic Attack: The N3 atom, with its available lone pair, is the primary site for protonation and alkylation/acylation reactions.

Influence on C2-H Acidity: The electron-withdrawing nature of the adjacent pyridine-like N3 atom contributes to the acidity of the C2-proton, facilitating its removal by strong bases during metalation.

The absence of tautomerism simplifies the reactivity of this compound compared to its NH-unsubstituted counterparts, leading to more predictable and regioselective chemical transformations.

Formation of Quaternary Benzimidazolium Salts

As an extension of N3-alkylation (Section 5.3), the formation of quaternary benzimidazolium salts is a pivotal reaction for this compound. These salts are not only stable compounds but also serve as essential precursors for N-heterocyclic carbenes (NHCs).

The synthesis is typically achieved by reacting this compound with a suitable alkylating agent. The reaction conditions can vary, but often involve heating the reactants in a solvent like toluene (B28343) or dimethylformamide (DMF). researchgate.net Microwave activation has also been shown to accelerate the rate of quaternization. organic-chemistry.orginstras.com

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| This compound | Methyl iodide | 1-(Mesitylmethyl)-3-methyl-1H-benzimidazolium iodide | Reflux in solvent (e.g., Toluene) | researchgate.net |

| This compound | Ethyl bromide | 1-Ethyl-3-(mesitylmethyl)-1H-benzimidazolium bromide | Heating in solvent (e.g., DMF) | |

| This compound | Benzyl chloride | 1-Benzyl-3-(mesitylmethyl)-1H-benzimidazolium chloride | Reflux in solvent | researchgate.net |

The choice of the alkylating agent and the counter-ion can be tailored to produce a wide array of benzimidazolium salts with specific properties for applications in catalysis and materials science.

Coordination Chemistry and Ligand Design Incorporating Benzimidazole Moieties

Benzimidazole (B57391) Derivatives as N-Donor Ligands in Metal Complexes

Benzimidazole and its derivatives are highly effective N-donor ligands in the formation of metal complexes. The benzimidazole nucleus contains two nitrogen atoms: an sp²-hybridized imine-type nitrogen (-N=) at position 3 and a pyrrole-type nitrogen (-NH-) at position 1. The imine nitrogen, with its readily available lone pair of electrons, is the primary site for coordination with metal ions. jocpr.comresearchgate.net

Synthesis and Characterization of Transition Metal-Benzimidazole Complexes

The synthesis of transition metal complexes with benzimidazole-derived ligands is generally straightforward. A common method involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Zn(II), Co(II)) with the benzimidazole ligand in a suitable solvent, such as ethanol (B145695), methanol, or acetonitrile. jocpr.comnih.gov The reaction typically proceeds at room temperature or with gentle heating to facilitate the formation of the complex, which may precipitate from the solution. nih.gov The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to control the formation of different complex structures, such as [ML₂X₂] or [ML₄]X₂. jocpr.comresearchgate.net

A variety of analytical techniques are employed to fully characterize these complexes.

| Characterization Technique | Information Obtained | Typical Findings for Benzimidazole Complexes |

| FT-IR Spectroscopy | Identifies the coordination sites of the ligand. | A shift in the ν(C=N) stretching frequency of the benzimidazole ring to a lower or higher wavenumber upon complexation confirms the coordination of the N3 atom to the metal center. nih.govnih.gov |

| ¹H-NMR Spectroscopy | Elucidates the structure of the ligand and its complexes in solution. | Changes in the chemical shifts of the protons on the benzimidazole ring, particularly those near the N3 atom, indicate coordination. The disappearance of the N-H proton signal can confirm deprotonation and bridging behavior. jocpr.com |

| UV-Vis Spectroscopy | Provides information on the electronic transitions and coordination geometry. | The appearance of d-d transition bands for transition metal complexes and ligand-to-metal charge transfer (LMCT) bands confirms complex formation and helps infer the geometry (e.g., tetrahedral, square planar, octahedral). nih.gov |

| Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio of the complex. | Confirms the molecular weight and stoichiometry of the synthesized metal complex. nih.gov |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure. | Determines precise bond lengths, bond angles, coordination number, and overall geometry of the metal complex, revealing how the benzimidazole ligand is bound to the metal ion. researchgate.net |

Applications of Benzimidazole Metal Complexes in Homogeneous and Heterogeneous Catalysis

Metal complexes incorporating benzimidazole-based ligands have demonstrated significant potential as catalysts in a range of organic transformations. The electronic properties and steric profile of the benzimidazole ligand can be fine-tuned to enhance the catalytic activity and selectivity of the metal center. nih.govnih.gov

Homogeneous Catalysis: Palladium-benzimidazole complexes have been successfully employed as catalysts in C-C cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.gov In these systems, the benzimidazole ligand stabilizes the palladium center and facilitates the catalytic cycle. The introduction of sterically demanding groups, such as the mesityl group in 1-(mesitylmethyl)-1H-benzimidazole, can be advantageous. Sterically hindered ligands can promote reductive elimination, prevent catalyst deactivation via dimer formation, and improve catalytic efficiency for challenging or sterically hindered substrates. rsc.orgthieme-connect.de

Heterogeneous Catalysis: For applications requiring catalyst recyclability and ease of separation, benzimidazole complexes can be immobilized on solid supports. For example, carbon-doped MoO₃ has been used as an efficient heterogeneous catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazole derivatives. ijert.org This approach combines the catalytic activity of the metal with the practical benefits of a solid catalyst, such as stability and reusability. ijert.org Copper-benzimidazole complexes have also been investigated for their catalytic activity in various oxidation reactions. nih.gov

Role of Benzimidazole Ligands in Mimicking Biological Systems (e.g., Vitamin B12 Analogs, Metalloproteins)

The benzimidazole moiety is a crucial component of vitamin B₁₂, where a 5,6-dimethylbenzimidazole (B1208971) unit coordinates to the cobalt ion in the corrin (B1236194) ring. jocpr.com This biological significance has inspired the synthesis of coordination complexes with benzimidazole derivatives to model the active sites of metalloenzymes and metalloproteins. jocpr.com

By designing ligands that replicate the coordination environment of a metal in a protein, chemists can study the structure-function relationships of these biological systems. For example, transition metal complexes with benzimidazole ligands have been used to mimic the active sites of copper proteins or iron-containing enzymes. nih.gov These synthetic analogs allow for systematic studies of factors influencing the catalytic activity or spectroscopic properties of the native enzymes, which can be difficult to study directly. The versatility of the benzimidazole scaffold allows for the incorporation of additional functional groups to better replicate the primary and secondary coordination spheres of metalloproteins.

Design of Novel Benzimidazole-Based Ligands for Specific Metal Centers and Applications

The rational design of novel benzimidazole-based ligands is a key strategy for developing metal complexes with tailored properties for specific applications, from catalysis to medicinal chemistry. mdpi.comnih.gov The design process involves modifying the benzimidazole core to control several key features:

Steric Hindrance: Introducing bulky substituents, like the mesityl group, can create a specific pocket around the metal center. This can enforce unusual coordination geometries, enhance catalytic selectivity, and protect the metal center from unwanted side reactions. rsc.orgnih.gov

Electronic Effects: Adding electron-donating or electron-withdrawing groups to the benzimidazole ring can modulate the electron density at the coordinating nitrogen atom. This, in turn, affects the strength of the metal-ligand bond and the redox potential of the metal center, which is crucial for catalytic applications. nih.gov

Chelation: By incorporating additional donor atoms into the substituent at the N1 or C2 position, a simple monodentate benzimidazole ligand can be converted into a bidentate or polydentate chelating ligand. researchgate.netresearchgate.net Chelating ligands generally form more stable complexes with metal ions due to the chelate effect, which is a favorable entropic factor. This strategy is widely used to create robust catalysts and therapeutic agents. mdpi.com

Through these design principles, researchers can create libraries of ligands to screen for optimal performance in areas such as asymmetric catalysis, where chiral benzimidazole ligands are used to induce enantioselectivity, or in the development of new metal-based anticancer agents with improved efficacy. mdpi.comnih.gov

Advanced Research on Biological Activities and Mechanisms of Action of Benzimidazole Derivatives Excluding Prohibited Elements

Modulation of Enzyme Activity and Specific Inhibition Mechanisms

The benzimidazole (B57391) core is a versatile scaffold for designing enzyme inhibitors, with derivatives showing activity against a range of enzymes critical in various physiological and pathological processes.

DNA Topoisomerase Inhibition and Intercalation Mechanisms

Benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerases, enzymes that are crucial for managing the topological states of DNA. researchgate.netbibliotekanauki.plnih.gov These enzymes are vital for DNA replication, transcription, and repair, making them important targets for anticancer drugs. bibliotekanauki.plnih.gov The inhibitory mechanism of benzimidazole derivatives can involve stabilizing the covalent complex between topoisomerase and DNA, leading to DNA strand breaks, or through intercalation into the DNA helix, which can disrupt enzyme function. nih.govacs.org

Several studies have highlighted the potential of substituted benzimidazoles as topoisomerase poisons. For instance, a series of 1,2,4-triazole (B32235) benzimidazoles were designed and synthesized, with some compounds demonstrating significant inhibitory activity against DNA topoisomerase I and potent cytotoxic effects against cancer cell lines. acs.org These compounds are believed to act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex rather than inhibiting the catalytic activity of the enzyme. acs.org Another study on 2,5-disubstituted-benzoxazole and benzimidazole derivatives found several compounds to be potent eukaryotic DNA topoisomerase I and II inhibitors. nih.gov Notably, 2-phenoxymethylbenzimidazole was identified as a more potent topoisomerase I poison than the reference drug camptothecin. nih.gov

The substitution pattern on the benzimidazole ring plays a crucial role in determining the inhibitory potency and mechanism. For example, bisbenzimidazole derivatives are known DNA minor groove-binding ligands that can inhibit topoisomerase I. nih.gov The nature and position of substituents influence the binding affinity to DNA and the interaction with the topoisomerase enzyme. While direct studies on 1-(mesitylmethyl)-1H-benzimidazole are lacking, the presence of the bulky mesitylmethyl group at the N-1 position could influence its interaction with the DNA-topoisomerase complex.

Table 1: Examples of Benzimidazole Derivatives as DNA Topoisomerase Inhibitors

| Compound Name | Target Enzyme | Observed Activity | Reference |

| 2-Phenoxymethylbenzimidazole | Eukaryotic DNA Topoisomerase I | IC50 of 14.1 µM, more potent than camptothecin | nih.gov |

| 5-Nitro-2-phenoxymethyl-benzimidazole | Eukaryotic DNA Topoisomerase I | IC50 of 248 µM | nih.gov |

| Compound 4h (a 1,2,4-triazole benzimidazole) | DNA Topoisomerase I | IC50 of 4.56 µM against A549 cancer cell line | acs.org |

| Compound 4b (a 1,2,4-triazole benzimidazole) | DNA Topoisomerase I | IC50 of 7.34 µM against A549 cancer cell line | acs.org |

Cholinesterase Inhibitory Pathways

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. nih.gov This mechanism is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurodegenerative disorders. nih.govnih.gov The benzimidazole scaffold has been utilized to develop potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The inhibitory mechanism of benzimidazole derivatives against cholinesterases often involves interactions with the active site of the enzyme. The benzimidazole ring can participate in various interactions, including hydrophobic and π-π stacking interactions with key amino acid residues in the enzyme's active site gorge. The substituents on the benzimidazole core are critical for modulating the potency and selectivity of inhibition.

For instance, a series of benzimidazole-based thiazole (B1198619) derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. nih.gov Several of these compounds exhibited potent inhibition of both AChE and BuChE, with IC50 values in the micromolar to nanomolar range. nih.gov Molecular docking studies of these compounds revealed key interactions with the catalytic and peripheral anionic sites of the cholinesterase enzymes. nih.gov Similarly, a study on benzimidazole-carboxamides identified compounds with moderate anticholinesterase activity. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Benzimidazole Derivatives

| Compound Class | Target Enzyme | IC50 Range | Reference |

| Benzimidazole-based thiazoles | AChE | 0.10 ± 0.05 to 11.10 ± 0.30 µM | nih.gov |

| Benzimidazole-based thiazoles | BuChE | 0.20 ± 0.050 to 14.20 ± 0.10 µM | nih.gov |

| Benzimidazole-carboxamides | AChE & BuChE | Moderate inhibitory activity reported | mdpi.com |

Polyketide Synthase Inhibition and its Biochemical Basis

Polyketide synthases (PKSs) are a family of multi-domain enzymes that biosynthesize a wide variety of structurally diverse and biologically active natural products. nih.gov PKSs are attractive targets for the development of new therapeutic agents, particularly in the context of infectious diseases like tuberculosis, where the PKS13 enzyme is essential for mycobacterial survival. nih.govacs.org

While the direct inhibition of polyketide synthases by this compound has not been reported, some studies have explored the benzimidazole scaffold in the context of PKS inhibition. In one study focused on the development of inhibitors for the PKS13 thioesterase domain, replacing a 3,4-dimethoxyphenyl group with a benzimidazole moiety was found to be detrimental to both PKS13 potency and antimycobacterial activity. acs.org This suggests that while the benzimidazole scaffold can be incorporated into PKS inhibitor designs, its specific substitution and orientation are critical for activity.

Further research is needed to explore the potential of N-substituted benzimidazoles as inhibitors of various polyketide synthases and to understand the biochemical basis of their activity.

Other Enzyme Inhibition Mechanisms (e.g., Kinases)

The benzimidazole scaffold is a prominent feature in a multitude of kinase inhibitors. researchgate.netnih.govrsc.org Protein kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. researchgate.netmdpi.com Benzimidazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases, or as allosteric inhibitors, binding to other sites on the enzyme to modulate its activity. researchgate.netnih.gov

The versatility of the benzimidazole core allows for the development of both highly selective and multi-targeted kinase inhibitors. researchgate.netnih.gov For example, novel 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids have been designed as potential multi-kinase inhibitors, with some compounds showing excellent cytotoxic effects against various cancer cell lines and potent inhibitory activity against kinases such as EGFR, HER2, and CDK2. mdpi.com The substitution pattern on the benzimidazole ring and its appended functionalities are key determinants of kinase selectivity and inhibitory potency. researchgate.net

Table 3: Examples of Benzimidazole Derivatives as Kinase Inhibitors

| Compound Class/Name | Target Kinase(s) | Observed Activity | Reference |

| 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids (e.g., 6h, 6i) | EGFR, HER2, CDK2, AURKC, mTOR | IC50 values in the low micromolar range against cancer cell lines | mdpi.com |

| Pyrazolylbenzimidazoles | Sphingosine-1 Kinase (SphK-1) | Effective inhibition reported | researchgate.net |

| Aminobenzimidazole-pyrimidine based compounds | CDK1 | Potent inhibition reported | researchgate.net |

Receptor Interaction and Signaling Pathway Modulation

Beyond enzyme inhibition, benzimidazole derivatives are also known to interact with various receptors, thereby modulating intracellular signaling pathways.

Structure-Mechanism Relationships in Biological Contexts

The introduction of a mesitylmethyl group at the N1 position of the benzimidazole core represents a specific structural modification that is anticipated to influence its biological activity. The mesityl group (2,4,6-trimethylphenyl) is a bulky, hydrophobic moiety. The structure-activity relationship (SAR) studies on various benzimidazole derivatives suggest that the nature of the substituent at the N1 position plays a critical role in determining the compound's interaction with biological targets. mdpi.com

Further research, including synthesis, in vitro, and in vivo biological evaluations, is necessary to elucidate the specific biological activities and understand the mechanistic underpinnings of this compound.

Applications in Materials Science and Industrial Processes

Benzimidazole (B57391) Derivatives in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Benzimidazole derivatives are a significant class of organic compounds utilized in the advancement of organic light-emitting diodes (OLEDs) and other optoelectronic materials. tandfonline.com Their inherent electronic properties, such as strong electron-withdrawing capabilities, make them suitable for use as emitters, hosts, and electron-transporting materials (ETMs) in OLED devices. tandfonline.com The imidazole (B134444) moiety is a key building block in the synthesis of materials for a variety of OLED applications due to its excellent photoluminescence, electroluminescence, and electrochemical properties, as well as good thermal stability and ease of modification. tandfonline.com

The design of benzimidazole-based materials often focuses on achieving high efficiency and color purity, particularly for blue emission, which has historically been a challenge for OLED technology. For instance, novel pyrene-benzimidazole derivatives have been synthesized and characterized for their potential as blue emitters. nsf.govmdpi.com The specific molecular design of these compounds aims to reduce intermolecular aggregation and disrupt crystallinity in the solid state, thereby minimizing dye aggregation and leading to efficient and pure blue photo- and electroluminescence. mdpi.com In one study, an OLED prototype using a di-benzimidazole-pyrene derivative as the non-doped emissive layer demonstrated pure blue electroluminescence with a notable external quantum efficiency (EQE). mdpi.comnih.gov

Furthermore, the versatility of the benzimidazole scaffold allows for the development of bipolar host materials. These materials are crucial for achieving highly efficient phosphorescent and thermally activated delayed fluorescent (TADF) OLEDs. acs.org By incorporating both electron-donating and electron-accepting moieties, benzimidazole-based bipolar hosts can exhibit high triplet energy levels, suitable molecular orbital energy levels, and improved thermal and charge transport properties. acs.org This leads to OLEDs with high external quantum efficiencies and reduced efficiency roll-off at high brightness for a variety of colors. acs.org

The strategic substitution on the benzimidazole core plays a critical role in the performance of the resulting OLEDs. For example, carbazole-π-imidazole derivatives have been developed as deep-blue emitters. nih.gov The use of a twisted biphenyl (B1667301) bridge and bulky substituents like t-butyl groups can effectively reduce the conjugation of the molecule, which helps to block the intramolecular charge transfer (ICT) process and leads to deeper blue emission and higher photoluminescence quantum yields. nih.gov

Role of Benzimidazole Compounds as Corrosion Inhibitors

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including steel, copper, and zinc, in diverse and aggressive environments such as acidic, basic, and salt solutions. nih.govnih.gov Their efficacy stems from their molecular structure, which allows them to adsorb onto the metal surface and form a protective barrier, thereby slowing down the corrosion process. researchgate.netresearchgate.net

The mechanism of inhibition involves the benzimidazole molecule interacting with the metal surface. In acidic media, the benzimidazole can become protonated, primarily at the nitrogen atom in the 3-position of the imidazole ring. nih.gov The resulting cations exist in equilibrium with the molecular form. nih.gov The inhibitor molecules can then adsorb onto the metal surface through the sharing of electrons between the nitrogen atoms and the metal, as well as through the π-electrons of the aromatic rings. researchgate.net This adsorption blocks the active sites for corrosion and can affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often classifying them as mixed-type inhibitors. nih.govrsc.org

The effectiveness of benzimidazole-based inhibitors can be enhanced by the presence of various substituent groups on the benzimidazole ring. researchgate.net These modifications can influence the electron density on the molecule, its solubility, and its orientation on the metal surface. Studies have shown that the inhibition efficiency of benzimidazole derivatives can be significantly high, with some compounds achieving over 90% efficiency in protecting steel in hydrochloric acid solutions. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. nih.govrsc.org These techniques provide insights into the inhibition mechanism and the formation of the protective film on the metal surface. The adsorption of these inhibitors on the metal surface typically follows established adsorption isotherms, such as the Langmuir isotherm. researchgate.net

| Inhibitor | Material | Corrosive Medium | Inhibition Efficiency (%) | Technique(s) |

| Benzimidazole | Mild Steel | 1 M HCl | 29.5–60 | EIS, TE |

| 2-Aminobenzimidazole | Mild Steel | 1 M HCl | 84.0–86.8 | TE |

| 1-Benzylbenzimidazole | Mild Steel | 1 M HCl | 97.2–97.8 | TE |

| 2-(4-pyridyl)benzimidazole | Mild Steel | 1.0 M HCl | Good | Not specified |

| 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole | XC48 steel | 1.0 M HCl | 97 | Potentiodynamic polarization, EIS |

| 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole | XC48 steel | 0.5 M H2SO4 | 92 | Potentiodynamic polarization, EIS |

EIS: Electrochemical Impedance Spectroscopy; TE: Tafel Extrapolation

Applications in the Textile Industry (e.g., Dyes, Wetting Agents, Dispersants)

The application of benzimidazole derivatives extends into the textile industry, where they are utilized in various capacities, including as components of dyes and as processing aids.

Benzimidazole-based structures have been incorporated into the design of organic dyes for applications such as dye-sensitized solar cells (DSSCs). nih.gov While not a direct textile dyeing application, the synthesis of these complex dye molecules demonstrates the chromophoric potential of the benzimidazole scaffold. These dyes often feature donor-π-acceptor structures where the benzimidazole unit can act as a branch or part of the π-conjugated system, influencing the photophysical properties like absorption wavelength and molar extinction coefficient. nih.gov

In the context of textile processing, benzimidazole derivatives have been mentioned in patents related to antimicrobial treatments for woven fabrics. google.com These treatments can involve hot-melt adhesive compositions containing benzimidazole derivatives as one of the antimicrobial active components. google.com This indicates a role for these compounds in imparting functional properties to textiles, such as protection against microbial growth.

Furthermore, the general class of benzimidazoles has been noted for its use as dispersing and wetting agents. google.com In dyeing processes, particularly with disperse dyes, proper dispersion and wetting are crucial for achieving even and consistent coloration of the fabric. While specific examples directly naming "1-(mesitylmethyl)-1H-benzimidazole" as a wetting or dispersing agent are not prevalent, the broader family of benzimidazoles is recognized for these properties.

It is also important to note that benzothiazoles, a related class of heterocyclic compounds, have been detected in clothing textiles, suggesting their use in the manufacturing process, potentially as byproducts or additives. nih.gov This highlights the general presence and use of such heterocyclic compounds within the textile industry.

Benzimidazole Scaffolds in Sensor Development for Analytical Applications

The benzimidazole scaffold is a highly valuable structural unit in the design and development of fluorescent chemical sensors for a wide range of analytical applications. tandfonline.comresearchgate.net Its unique combination of properties, including electron-accepting ability, π-bridging capability, pH-dependent chromogenicity, and metal-ion chelating properties, makes it an exceptional candidate for creating optical sensors. tandfonline.comresearchgate.net These sensors are designed to detect various analytes such as metal ions, anions, and biologically relevant molecules through changes in their optical properties, most notably fluorescence. researchgate.net

The sensing mechanism of benzimidazole-based sensors often relies on processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). tandfonline.comrsc.org The benzimidazole unit plays a crucial role in these mechanisms. For instance, the sp2 hybridized nitrogen atom in the imidazole ring possesses a lone pair of electrons that can coordinate with metal ions, leading to a detectable change in the sensor's fluorescence emission. researchgate.net

A significant area of research is the development of benzimidazole-based sensors for the detection of specific metal ions. For example, novel benzimidazole derivatives have been designed to selectively detect zinc ions (Zn²⁺) and copper ions (Cu²⁺). rsc.orgacs.org In one case, a sensor exhibited a "turn-off" fluorescence response to Cu²⁺ and a ratiometric "turn-on" blue-shifted fluorescence response to Zn²⁺, allowing for the distinct detection of both ions. rsc.org The coordination of the metal ion with the benzimidazole derivative can inhibit processes like ESIPT, causing the observed changes in fluorescence. rsc.org Such sensors have demonstrated practical applications in the analysis of real water samples and for imaging within living cells. rsc.org

Future Research Directions and Translational Perspectives for 1 Mesitylmethyl 1h Benzimidazole

Exploration of Novel Synthetic Routes for Structural Diversification and Library Generation

The generation of a diverse library of 1-(mesitylmethyl)-1H-benzimidazole analogs is a prerequisite for comprehensive structure-activity relationship (SAR) studies and the discovery of novel applications. While classical methods for benzimidazole (B57391) synthesis, such as the condensation of o-phenylenediamines with aldehydes or carboxylic acids, provide a solid foundation, future research should focus on more innovative and efficient synthetic strategies. researchgate.netresearchgate.net

One promising avenue is the development of one-pot synthesis protocols. For instance, a one-pot approach has been successfully employed for the synthesis of diaryl benzimidazole derivatives, which could be adapted for the production of this compound analogs. nih.gov Furthermore, the use of environmentally benign catalysts, such as graphite (B72142) oxide, in solvent-free conditions has been shown to be effective for the synthesis of other benzimidazole derivatives and could offer a sustainable route to a library of these compounds. scielo.br

Future synthetic efforts should also explore the diversification of both the mesityl and the benzimidazole moieties. The introduction of various substituents on the mesityl ring and the benzimidazole core could significantly impact the compound's physicochemical properties and biological activity. A variety of N-aryl-1H-benzimidazoles have been synthesized from common arylamino oximes, with product selectivity controlled by the choice of base, a technique that could be valuable for creating a diverse library. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Reference |

| One-Pot Synthesis | Condensation of reagents in a single reaction vessel to form the final product. | Increased efficiency, reduced waste, and cost-effectiveness. | nih.gov |

| Green Chemistry Approaches | Utilization of eco-friendly catalysts (e.g., graphite oxide) and solvent-free conditions. | Sustainability, reduced environmental impact, and simplified purification. | scielo.br |

| Base-Mediated Product Selectivity | The use of different bases to direct the reaction towards the desired N-arylbenzimidazole isomer. | Control over regioselectivity and access to a wider range of structural analogs. | nih.gov |

| Solid-Phase Synthesis | Attachment of the benzimidazole scaffold to a solid support for sequential reactions. | High-throughput synthesis, ease of purification, and automation potential. | researchgate.net |

Advanced Computational Approaches for Predictive Modeling and Rational Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For this compound, a combination of computational techniques can be employed for predictive modeling and rational design.

Molecular docking studies can be used to predict the binding modes of this compound derivatives with various biological targets. This information can help in prioritizing compounds for synthesis and biological evaluation. For example, molecular docking has been used to understand the binding interactions of benzimidazole-based compounds with enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease research. nih.gov

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complexes, assessing their stability and identifying key interactions. MD simulations have been successfully applied to study the stability of complexes between diaryl benzimidazole derivatives and the MEK protein. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be developed to establish a correlation between the structural features of the compounds and their biological activity, guiding the design of more potent analogs.

Development of Targeted Probes for Mechanistic Biological Research

To understand the biological mechanisms of action of this compound and its derivatives, the development of targeted chemical probes is essential. These probes can be designed to specifically interact with and report on the presence and activity of their biological targets within a cellular environment.